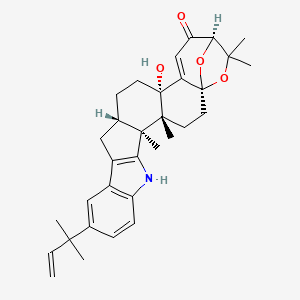
beta-Aflatrem
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Beta-Aflatrem: is a potent tremorgenic toxin produced by the soil fungus Aspergillus flavus. This compound is known for its neurotoxic effects, causing tremors and other neurological symptoms in mammals .
Preparation Methods
Synthetic Routes and Reaction Conditions: : Beta-Aflatrem is synthesized by Aspergillus flavus through a complex biosynthetic pathway involving multiple gene clusters . The biosynthesis involves the formation of a paxilline-like core structure with an additional prenyl group on the indole moiety and an acetal group on the diterpene skeleton . The key genes involved in the biosynthesis are located at two discrete loci, ATM1 and ATM2, on the chromosomes of Aspergillus flavus .
Industrial Production Methods: : Industrial production of this compound is not common due to its toxic nature. it can be produced in controlled laboratory conditions using Aspergillus flavus cultures. The production involves cultivating the fungus on suitable media and extracting the compound using organic solvents .
Chemical Reactions Analysis
Types of Reactions: : Beta-Aflatrem undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for studying the compound’s stability and reactivity under different conditions.
Common Reagents and Conditions
Substitution: Nucleophilic and electrophilic substitution reactions can be performed using reagents like halogens and alkylating agents.
Major Products: : The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound
Scientific Research Applications
Beta-Aflatrem has several scientific research applications, particularly in the fields of chemistry, biology, and medicine . Some of the key applications include:
Neurotoxicity Studies: This compound is used as a model compound to study the mechanisms of neurotoxicity and tremorgenic effects in mammals.
Drug Development: The compound’s unique structure and biological activity make it a valuable lead compound for developing new drugs targeting neurological disorders.
Biological Research: This compound is used to investigate the biosynthetic pathways of indole-diterpenes and the genetic regulation of secondary metabolite production in fungi.
Mechanism of Action
Beta-Aflatrem exerts its effects by interacting with specific molecular targets in the nervous system . The primary target is the gamma-aminobutyric acid (GABA) receptor, where this compound acts as an antagonist, inhibiting the receptor’s function and leading to increased neuronal excitability . This interaction results in the characteristic tremors and neurological symptoms associated with this compound exposure .
Comparison with Similar Compounds
Beta-Aflatrem is part of a larger group of indole-diterpenes, which includes other compounds such as aflatrem, paxilline, and paspalinine . Compared to these similar compounds, this compound is unique due to its specific structural modifications, including the additional prenyl group and acetal group . These modifications contribute to its distinct biological activity and potency as a tremorgenic toxin .
List of Similar Compounds
- Aflatrem
- Paxilline
- Paspalinine
- Penitrem A
- Verruculogen
This compound’s unique structure and potent biological activity make it a valuable compound for scientific research, despite its toxic nature.
Properties
IUPAC Name |
(1S,4R,5S,16S,19S,23R)-19-hydroxy-4,5,24,24-tetramethyl-11-(2-methylbut-3-en-2-yl)-25,26-dioxa-7-azaheptacyclo[21.2.1.01,20.04,19.05,16.06,14.08,13]hexacosa-6(14),8(13),9,11,20-pentaen-22-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H39NO4/c1-8-27(2,3)18-9-10-22-20(15-18)21-16-19-11-12-31(35)24-17-23(34)26-28(4,5)37-32(24,36-26)14-13-29(31,6)30(19,7)25(21)33-22/h8-10,15,17,19,26,33,35H,1,11-14,16H2,2-7H3/t19-,26-,29+,30+,31+,32-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONMXSHAELZXSPO-SDPXOEJRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2C(=O)C=C3C4(CCC5CC6=C(C5(C4(CCC3(O2)O1)C)C)NC7=C6C=C(C=C7)C(C)(C)C=C)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@]34C(=CC(=O)[C@H](O3)C(O4)(C)C)[C@@]1(CC[C@@H]5[C@@]2(C6=C(C5)C7=C(N6)C=CC(=C7)C(C)(C)C=C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H39NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144446-23-1 |
Source


|
| Record name | beta-Aflatrem | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144446231 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | .BETA.-AFLATREM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1KBI5186B9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
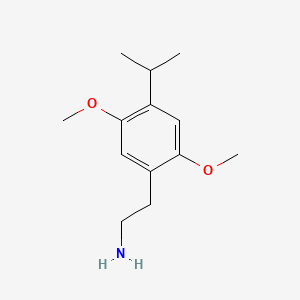
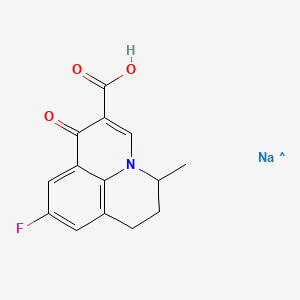
![Sodium (Z)-5-((3aR,4R,5R,6aS)-5-hydroxy-4-((S,1E,5Z)-3-hydroxyocta-1,5-dien-1-yl)hexahydro-2H-cyclopenta[b]furan-2-ylidene)pentanoate](/img/structure/B593380.png)

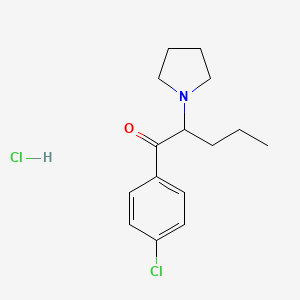
![2-[[bis(4-fluorophenyl)methyl]sulfinyl]-N-methyl-acetamide](/img/structure/B593385.png)
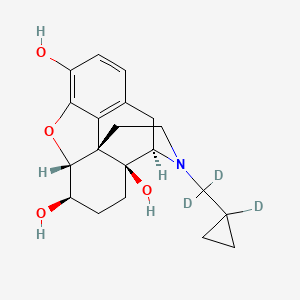
![2-chloro-11-cyclopentyl-5H-benzo[e]pyrimido[5,4-b][1,4]diazepin-6(11H)-one](/img/structure/B593389.png)
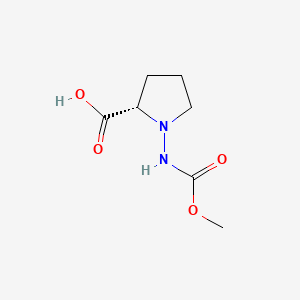
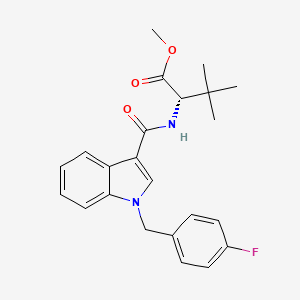
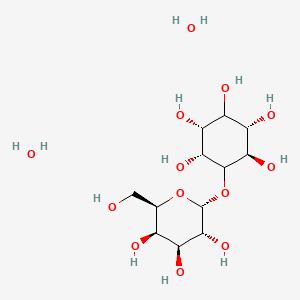
![(9-hydroxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl) 4-acetyloxy-2-methylbut-2-enoate](/img/structure/B593397.png)
![N-[1-(aminocarbonyl)-2,2-dimethylpropyl]-1-(5-fluoropentyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide](/img/structure/B593399.png)
